(2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester
CAS No.: 1638744-26-9
Cat. No.: VC8396191
Molecular Formula: C18H28N2O2
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1638744-26-9 |
|---|---|
| Molecular Formula | C18H28N2O2 |
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | tert-butyl (2S,5R)-4-benzyl-2,5-dimethylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C18H28N2O2/c1-14-12-20(17(21)22-18(3,4)5)15(2)11-19(14)13-16-9-7-6-8-10-16/h6-10,14-15H,11-13H2,1-5H3/t14-,15+/m1/s1 |
| Standard InChI Key | XKSYUMRCBPYFNT-CABCVRRESA-N |
| Isomeric SMILES | C[C@H]1CN([C@@H](CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2 |
| SMILES | CC1CN(C(CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2 |
| Canonical SMILES | CC1CN(C(CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a six-membered piperazine ring with distinct stereochemical and functional modifications:
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Stereochemistry: The (2S,5R) configuration ensures specific spatial orientation of the methyl groups at positions 2 and 5, critical for interactions with biological targets .
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Substituents:
Molecular Formula:
Molecular Weight: 304.4 g/mol .
Discrepancies in CAS Registry
Two CAS numbers are associated with this compound:
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1638744-26-9 (cited in source)
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198895-99-7 (cited in source )
This discrepancy may arise from differences in stereochemical descriptors or database errors. Both sources otherwise align in structural and functional descriptions.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions to achieve precise stereochemical control and functionalization:
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Piperazine Ring Formation:
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Benzyl Introduction:
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tert-Butyl Ester Protection:
Key Challenges:
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Maintaining enantiomeric purity during alkylation and esterification steps.
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Optimizing reaction yields (typically 50–70%) under inert atmospheric conditions.
Physicochemical Properties
The tert-butyl ester contributes to the compound’s stability under acidic conditions, while the benzyl group increases its hydrophobicity ().
Biological Activities and Applications
Mechanistic Insights
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p38α MAP Kinase Inhibition: Derivatives of this compound demonstrate enhanced pharmacokinetic properties in inhibiting p38α, a kinase implicated in inflammatory diseases .
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δ-Opioid Receptor Modulation: The (2S,5R) configuration enables selective binding to δ-opioid receptors, offering potential in pain management .
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Neuropsychiatric Applications: Structural analogs show promise in preclinical models of anxiety and depression due to serotonin receptor modulation.
Drug Development Utility
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Intermediate for Prodrugs: Hydrolysis of the tert-butyl ester in vivo yields active carboxylic acids, enabling prodrug strategies .
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Chiral Pool Synthesis: Serves as a building block for enantiomerically pure pharmaceuticals, reducing the need for costly resolution steps.
| Hazard Category | Risk Statements | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315, H313 | P280 (wear gloves/clothing) |
| Eye Damage | H319 | P305+P351+P338 (eye rinse) |
| Respiratory Irritation | H335 | P271 (use ventilation) |
Operational Guidelines
Comparative Analysis with Analogues
| Compound | Key Structural Differences | Biological Activity |
|---|---|---|
| (2S,5R)-2,5-Dimethylpiperazine | Lacks benzyl and tert-butyl groups | Lower lipophilicity, shorter half-life |
| 4-Fluorobenzylpiperazine Indoles | Fluorine substitution at benzyl | Enhanced kinase inhibition |
The benzyl group in the subject compound improves target affinity compared to non-aromatic analogues, while the tert-butyl ester extends metabolic stability .
Future Perspectives
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Stereoselective Catalysis: Advances in asymmetric catalysis could streamline synthesis and reduce costs.
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Targeted Drug Delivery: Conjugation with nanoparticle carriers may enhance bioavailability for CNS applications.
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Toxicological Studies: Comprehensive in vivo profiling is needed to assess long-term safety and off-target effects.
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